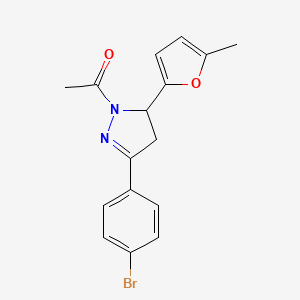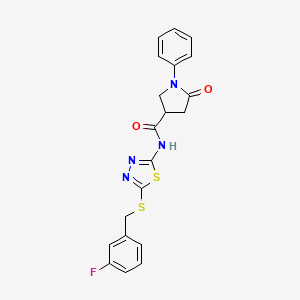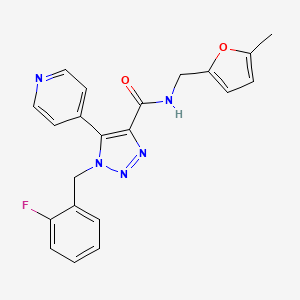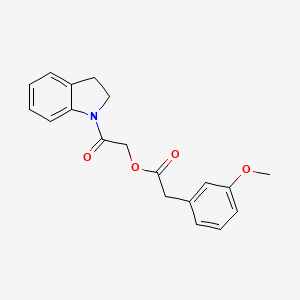
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, also known as FGIN-1-27, is a chemical compound that has been extensively researched for its potential therapeutic applications. FGIN-1-27 is a selective and potent antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that has been implicated in various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
Mécanisme D'action
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a selective and potent antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily localized in the mesolimbic and mesocortical pathways of the brain. The mesolimbic and mesocortical pathways are involved in reward processing, motivation, and cognition. By antagonizing the dopamine D3 receptor, N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can modulate dopamine signaling in these pathways, leading to its potential therapeutic effects in neuropsychiatric disorders.
Biochemical and physiological effects:
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been shown to modulate dopamine signaling in the brain, leading to its potential therapeutic effects in neuropsychiatric disorders. In preclinical studies, N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been shown to reduce drug-seeking behavior, improve cognitive function, and protect dopaminergic neurons. N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has also been shown to have a favorable pharmacokinetic profile, with a long half-life and good brain penetration.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has several advantages for lab experiments. It is a selective and potent antagonist of the dopamine D3 receptor, which allows for specific modulation of dopamine signaling in the brain. It also has a favorable pharmacokinetic profile, which allows for long-term administration in animal models. However, N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for synthesis. It is also a relatively new compound, and its safety and efficacy in humans have not been fully established.
Orientations Futures
There are several future directions for research on N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide. One direction is to further investigate its potential therapeutic applications in neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. Another direction is to develop new compounds based on the structure of N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide that have improved pharmacokinetic and pharmacodynamic properties. Additionally, further research is needed to fully understand the safety and efficacy of N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide in humans.
Méthodes De Synthèse
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method of N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is complex and requires expertise in organic chemistry. The details of the synthesis method are beyond the scope of this paper.
Applications De Recherche Scientifique
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders. In preclinical studies, N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been shown to reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of schizophrenia, and protect dopaminergic neurons in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O3/c26-21-10-5-4-7-19(21)17-27-24(31)25(32)28-18-22(23-11-6-16-33-23)30-14-12-29(13-15-30)20-8-2-1-3-9-20/h1-11,16,22H,12-15,17-18H2,(H,27,31)(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJFGNDOQUAAAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid](/img/structure/B2387310.png)

![1-allyl-4-(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2387314.png)
![(E)-1-benzyl-3-(((2,3-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2387319.png)
![[2-(Ethoxymethyl)phenyl]methanamine](/img/structure/B2387320.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-chloropyridin-3-yl)methanone](/img/structure/B2387322.png)







![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl](/img/structure/B2387332.png)